molecular formula C15H8Cl3N B12893111 4,7,8-Trichloro-2-phenylquinoline CAS No. 1156271-47-4

4,7,8-Trichloro-2-phenylquinoline

Cat. No.: B12893111
CAS No.: 1156271-47-4
M. Wt: 308.6 g/mol
InChI Key: ZQGSYFBFTZAGDW-UHFFFAOYSA-N
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Description

4,7,8-Trichloro-2-phenylquinoline is a chemical compound with the molecular formula C15H8Cl3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trichloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 2-phenylquinoline with chlorine in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 4, 7, and 8 positions of the quinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .

Scientific Research Applications

4,7,8-Trichloro-2-phenylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7,8-Trichloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

CAS No.

1156271-47-4

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

4,7,8-trichloro-2-phenylquinoline

InChI

InChI=1S/C15H8Cl3N/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8H

InChI Key

ZQGSYFBFTZAGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3Cl)Cl)C(=C2)Cl

Origin of Product

United States

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